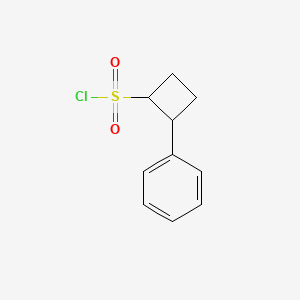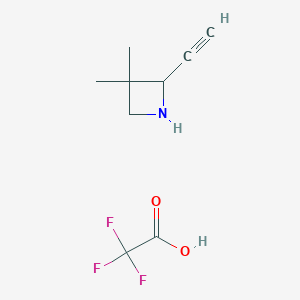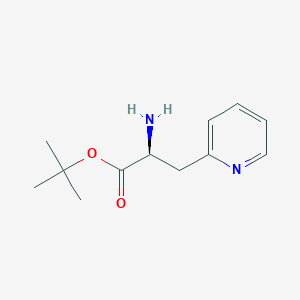
tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 2-aminopyridine, and a chiral auxiliary.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating nucleophilic attack on the acrylate.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and process optimization techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
tert-Butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-amino-3-(pyridin-3-yl)propanoate: Similar structure but with the pyridinyl group at a different position.
tert-Butyl (2S)-2-amino-3-(pyridin-4-yl)propanoate: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
tert-Butyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to distinct biological and chemical properties compared to its isomers.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
HRTPDOGKUPJXRT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=N1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


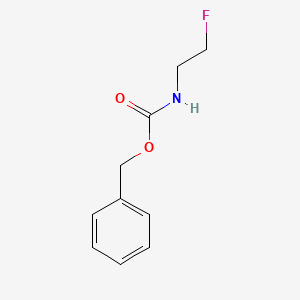
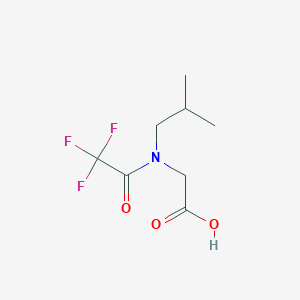

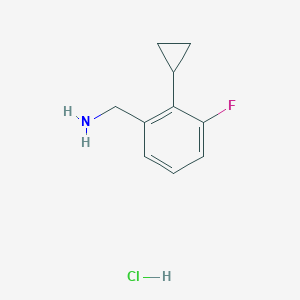
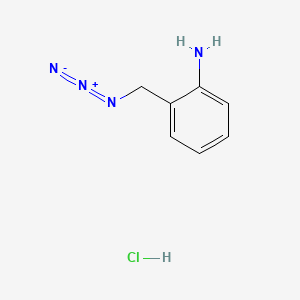
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
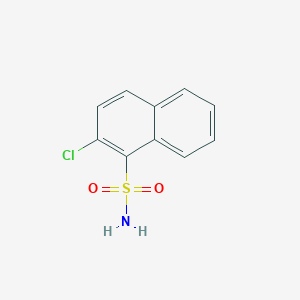




![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
